molecular formula C20H27N5O3 B12277676 N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

Cat. No.: B12277676
M. Wt: 385.5 g/mol
InChI Key: BLDDJKMQPALCJN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine moiety, and methoxy-substituted phenyl groups. Its synthesis and reactivity make it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring and the pyrimidine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity. For example, the synthesis might involve the use of palladium-catalyzed coupling reactions, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

InChI

InChI=1S/C20H27N5O3/c1-14-11-21-19(22-12-14)24(2)15-6-5-9-25(13-15)20(26)23-17-8-7-16(27-3)10-18(17)28-4/h7-8,10-12,15H,5-6,9,13H2,1-4H3,(H,23,26)

InChI Key

BLDDJKMQPALCJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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